Kinase Selectivity vs. Reversine
Mps1-IN-1 demonstrates >1000-fold selectivity over a panel of 352 kinases, with the only notable off-targets being ALK (Kd = 21 nM) and LTK (Kd = 39 nM) . In contrast, the Mps1 inhibitor reversine potently inhibits Aurora B kinase with an IC50 of 98 nM, a critical mitotic regulator whose inhibition can independently induce mitotic defects and confound SAC-specific phenotypes [1]. This differential off-target profile means that experiments conducted with reversine may be confounded by Aurora B-mediated effects, whereas Mps1-IN-1 provides a cleaner tool for interrogating Mps1-specific functions.
| Evidence Dimension | Kinase selectivity profile |
|---|---|
| Target Compound Data | >1000-fold selectivity over 352 kinases; Kd(ALK) = 21 nM; Kd(LTK) = 39 nM |
| Comparator Or Baseline | Reversine: IC50(Aurora B) = 98 nM |
| Quantified Difference | Mps1-IN-1: no measurable Aurora B inhibition at relevant concentrations; Reversine: potent Aurora B inhibition |
| Conditions | In vitro kinase panel screening (352 kinases for Mps1-IN-1); Aurora B inhibition data from published reversine characterization |
Why This Matters
Procurement of Mps1-IN-1 dihydrochloride is justified when experimental designs require selective Mps1 inhibition without confounding Aurora B off-target activity, a common pitfall with reversine.
- [1] PMC. Table I. IC50s of parental and Mps1 mutant cell lines treated with various Mps1 inhibitors. PMID: 28264019. View Source
